molecular formula C23H32N6O6S2 B1670215 Delavirdine mesylate CAS No. 147221-93-0

Delavirdine mesylate

Katalognummer B1670215
CAS-Nummer: 147221-93-0
Molekulargewicht: 552.7 g/mol
InChI-Schlüssel: MEPNHSOMXMALDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Delavirdine mesylate, also known as Rescriptor, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used as part of highly active antiretroviral therapy (HAART) for the treatment of human immunodeficiency virus (HIV) type 1 .


Synthesis Analysis

Delavirdine is a bisheteroarylpiperazine derivative . It undergoes extensive metabolism by cytochrome P450 (CYP), with little urinary excretion of unchanged drug . Infrared spectra of the drug delavirdine showed chemical changes occurring within the tablet. Delavirdine mesylate is shown changing to delavirdine free base .


Chemical Reactions Analysis

Delavirdine undergoes extensive metabolism by cytochrome P450 (CYP) with little urinary excretion of unchanged drug . It has been shown that Delavirdine mesylate changes to Delavirdine free base .


Physical And Chemical Properties Analysis

Delavirdine mesylate is an off-white solid. It is insoluble in water and ethanol but is soluble in DMSO . It has a molecular weight of 552.67 and a molecular formula of C23H32N6O6S2 .

Wissenschaftliche Forschungsanwendungen

Solid-State Forms Analysis

Delavirdine mesylate, an inhibitor of the reverse transcriptase enzyme in HIV-1, has several solid-state forms. Research has characterized these forms and their usefulness in solid formulations. Factor analysis of infrared spectra classifies and quantitates polymorphic mixtures of delavirdine mesylate, aiding in the understanding of its physical properties (Sarver et al., 1998).

Interaction with Other Drugs

Delavirdine mesylate has been shown to interact with the cytochrome P450 system. This interaction can lead to increased serum levels of co-administered protease inhibitors that are metabolized by this system, suggesting implications for combination drug therapies (Delavirdine Mesylate, 2020).

Disposition Kinetics

Studies on rats indicate that delavirdine mesylate exhibits monoexponential disposition features with rapid distribution into red blood cells and extravascular tissues. This provides insight into its pharmacokinetics and potential implications for dosing and therapeutic strategies (Ching-Ling Cheng, 2001).

Metabolism in Animals

Research has explored delavirdine mesylate's metabolism in rats, mice, and monkeys, revealing extensive biotransformation pathways. These studies are crucial for understanding the drug's metabolism in humans and for the development of effective dosing regimens (Chang et al., 1997).

Clinical Trials Monitoring

An automated drug concentration screening and quality assurance program has been described for clinical trials,including delavirdine mesylate. This program monitors drug dosing information and concentration time data, aiding in understanding the drug's effectiveness and safety in human trials (Grasela et al., 1999).

Development of HIV RT Inhibitors

The development of delavirdine mesylate involved collaboration across various scientific disciplines. Its emergence as a second-generation BHAP candidate highlights its potential as an effective agent for AIDS treatment (Adams et al., 1998).

Interaction Studies

Pharmacokinetic studies have been conducted to understand the interaction of delavirdine mesylate with other drugs like didanosine and ritonavir. These studies are essential for optimizing combination therapy in HIV treatment (Morse et al., 2003).

Solid-State Interaction Analysis

Research on how moisture affects delavirdine mesylate tablet dissolution has been conducted. Understanding these interactions is crucial for ensuring the stability and efficacy of the drug in various storage conditions (Rohrs et al., 1999).

Food Interaction Studies

Studies have also been done to understand the effect of food on the pharmacokinetics of delavirdine mesylate, providing insights into how dietary factors can influence the drug's absorption and effectiveness (Morse et al., 2003).

Pharmacokinetics in HIV-Infected Patients

Research on the pharmacokinetics of ritonavirand delavirdine mesylate in HIV-1-infected patients reveals the pharmacokinetic effect of adding delavirdine to regimens including ritonavir. This is crucial for effective HIV treatment planning (Shelton et al., 2003).

Safety And Hazards

Delavirdine mesylate is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Although Delavirdine was approved by the U.S. Food and Drug Administration in 1997, its efficacy is lower than other NNRTIs, especially efavirenz, and it also has an inconvenient schedule. These factors have led the U.S. DHHS not to recommend its use as part of initial therapy . The risk of cross-resistance across the NNRTI class, as well as its complex set of drug interactions, makes the place of Delavirdine in second-line and salvage therapy unclear, and it is currently rarely used .

Eigenschaften

IUPAC Name

methanesulfonic acid;N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3S.CH4O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20;1-5(2,3)4/h4-8,13-15,24-26H,9-12H2,1-3H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPNHSOMXMALDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

136817-59-9 (Parent)
Record name Delavirdine mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147221930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701017136
Record name 1-(3-(Isopropylamino)-2-pyridyl)-4-((5-methanesulfonamidoindol-2-yl)carbonyl)piperazine monomethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water: 2,942 mg/mL @ pH 1; 295 ug/mL @ pH 2; 0.81 ug/mL @ pH 7
Record name DELAVIRDINE MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 2.6X10-15 mm Hg @ 25 °C /Estimated/ /Delavirdine/
Record name DELAVIRDINE MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

After entering the cell, delavirdine binds to a hydrophobic pocket in the p66 subunit of reverse transcriptase. This causes a conformational change to a stable, inactive form of the enzyme. The delavirdine-reverse transcriptase complex is stabilized by hydrogen bonds at residue Lys-103 and strong hydrophobic interactions with residue Pro-236. Much higher concentrations of delavirdine are required to inhibit cellular polymerase than reverse transcriptase., While the complete mechanism of antiviral activity of delavirdine has not been fully elucidated, the drug inhibits replication of human immunodeficiency virus type 1 (HIV-1) by interfering with viral RNA- and DNA-directed polymerase activities of reverse transcriptase. HIV reverse transcriptase is essential for viral replication, and its activities occur in the host cell cytoplasm after the viral particle penetrates the cell membrane and releases the viral core, but before nuclear entry and chromosomal integration of proviral DNA. The enzyme is multifunctional, with 3 principal activities (ie., RNA-directed DNA polymerase, RNase H, and DNA-directed DNA polymerase functions). Using viral RNA as a template, reverse transcriptase forms a minus strand of viral DNA, creating a double-stranded RNA:DNA hybrid (i.e., RNA-directed DNA polymerase function). The RNase H function of reverse transcriptase facilitates copying of viral RNA by degrading the RNA component of the RNA:DNA hybrid after the RNA is copied, leaving a single minus strand of viral DNA. Using the newly formed minus strand of viral DNA as a template, reverse transcriptase forms the plus strand of viral DNA, converting single-stranded viral DNA to the double-stranded proviral DNA form (i.e, DNA-directed DNA polymerase function). BHAP derivatives, including delavirdine, inhibit the polymerase functions, but not the RNase H function, of reverse transcriptase. The drugs bind directly to heterodimeric HIV-1 reverse transcriptase and exert a virustatic effect by acting as a specific, noncompetitive HIV-1 reverse transcriptase inhibitor., Nonnucleoside reverse transcriptase inhibitors affect reverse transcriptase at a different site than nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine), and the drugs have different mechanisms of action. Unlike currently available nonnucleoside reverse transcriptase inhibitors, dideoxynucleoside antiretroviral agents require intracellular conversion to triphosphate metabolites, which then compete with naturally occurring deoxynucleoside triphosphates for incorporation into viral DNA by reverse transcriptase and cause premature viral DNA chain termination by preventing further 5 to 3 phosphodiester linkages.
Record name DELAVIRDINE MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Delavirdine mesylate

Color/Form

White to tan crystalline powder

CAS RN

147221-93-0
Record name Delavirdine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147221-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delavirdine mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147221930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-(Isopropylamino)-2-pyridyl)-4-((5-methanesulfonamidoindol-2-yl)carbonyl)piperazine monomethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-[(1-Methylethyl)amino]-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-piperazine monomethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DELAVIRDINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/421105KRQE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DELAVIRDINE MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP: 226-228 °C /Delavirdine/
Record name DELAVIRDINE MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Delavirdine mesylate
Reactant of Route 2
Reactant of Route 2
Delavirdine mesylate
Reactant of Route 3
Reactant of Route 3
Delavirdine mesylate
Reactant of Route 4
Reactant of Route 4
Delavirdine mesylate
Reactant of Route 5
Delavirdine mesylate
Reactant of Route 6
Delavirdine mesylate

Citations

For This Compound
677
Citations
GD Morse, MA Fischl, MJ Shelton, SR Cox… - Antimicrobial agents …, 1997 - Am Soc Microbiol
… Didanosine (125 to 200 mg given as buffered tablets) and delavirdine mesylate (400 mg) pharmacokinetics were evaluated when each drug was given alone (treatments A and B, …
Number of citations: 49 journals.asm.org
MT Borin, JH Chambers, BJ Carel… - Clinical …, 1997 - Wiley Online Library
… Both the control group (n = 5) and the rifampin group (n = 7) received 400 mg delavirdine mesylate every 8 hours for 30 days; subjects in the rifampin group took a 600 mg once‐daily …
Number of citations: 80 ascpt.onlinelibrary.wiley.com
GH Friedland, R Pollard, B Griffith… - JAIDS Journal of …, 1999 - journals.lww.com
… Summary: To evaluate the antiretroviral activity of delavirdine mesylate, a nonnucleoside reverse … Key Words: Antiretroviral therapy–Delavirdine mesylate–Nonnucleoside reverse tran…
Number of citations: 46 journals.lww.com
WJ Adams, PA Aristoff, RK Jensen… - … and Development: Case …, 1998 - Springer
… po dose administration of radiolabeled delavirdine mesylate; and in the rat following single iv dose administration of radiolabeled delavirdine mesylate. In addition, the metabolite …
Number of citations: 13 link.springer.com
MT Borin, JH Chambers, BJ Carel, WW Freimuth… - Antiviral research, 1997 - Elsevier
… Subjects in both groups received a 400 mg oral dose of delavirdine mesylate administered three times a day on study days 1–29; one delavirdine mesylate dose was taken on the …
Number of citations: 53 www.sciencedirect.com
MS Bergren, RS Chao, PA Meulman… - Journal of …, 1996 - Wiley Online Library
… Delavirdine mesylate was recrystallized from several solvents, including methanol, ethanol, … Since delavirdine mesylate failed to crystallize from the melt in thermomicroscopy …
Number of citations: 17 onlinelibrary.wiley.com
JG White - Pharmaceutical research, 1999 - Springer
… In this report, the change in the particle size of delavirdine mesylate … Delavirdine mesylate particles have a distinctive morphology, hexagonal and plate-like. Intact delavirdine mesylate …
Number of citations: 13 link.springer.com
P Gao - Pharmaceutical research, 1996 - Springer
Purpose. The application of solid-state nuclear magnetic resonance for the quantitation of relative amounts of delavirdine mesylate (DLV-M) polymorph and/or pseudopolymorph in their …
Number of citations: 61 link.springer.com
RW Sarver, PA Meulman, DK Bowerman… - International journal of …, 1998 - Elsevier
… of delavirdine mesylate have been identified and characterized. Crystallization of delavirdine mesylate … Factor analysis of infrared spectra for delavirdine mesylate was used to classify …
Number of citations: 35 www.sciencedirect.com
WW Freimuth - Antiviral Chemotherapy 4: New Directions for Clinical …, 1996 - Springer
… Phenotypic and genotypic characterization ofHIY-l viral isolates from patients treated with combined AZT and delavirdine mesylate (DL V) therapy. Third International Workshop on …
Number of citations: 95 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.